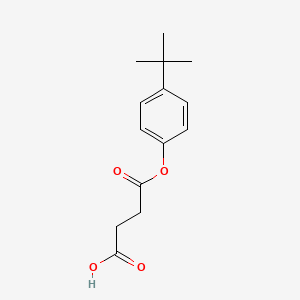![molecular formula C19H20N4O2 B5802655 N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5802655.png)
N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine (EPBTA) is a chemical compound that belongs to the class of triazole derivatives. It has been found to possess various biological activities, including antifungal, antitumor, and anti-inflammatory properties.
Wirkmechanismus
The exact mechanism of action of N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine is not fully understood. However, it has been proposed that N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine inhibits the growth of fungi and cancer cells by interfering with their cell cycle and inducing apoptosis. It has also been suggested that N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine exerts its anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of fungi and cancer cells by inducing apoptosis and interfering with their cell cycle. It has also been found to possess anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has been shown to possess antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has several advantages for lab experiments. It is relatively easy to synthesize and has been found to possess potent biological activities. However, N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine also has some limitations for lab experiments. It is a yellow solid, which makes it difficult to dissolve in some solvents. In addition, its mechanism of action is not fully understood, which makes it difficult to optimize its biological activity.
Zukünftige Richtungen
N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has several potential future directions for research. It can be further optimized for its antifungal, antitumor, and anti-inflammatory activity. In addition, its antioxidant activity can be further explored for the treatment of oxidative stress-related diseases. Furthermore, N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine can be modified to improve its solubility and bioavailability. Finally, the mechanism of action of N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine can be further elucidated to optimize its biological activity.
Synthesemethoden
The synthesis of N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine involves the reaction of 3-ethoxy-4-(2-phenylethoxy)benzaldehyde and 4-amino-1,2,4-triazole in the presence of a catalyst. The reaction proceeds through a condensation reaction to form N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine as a yellow solid with a melting point of 193-195°C.
Wissenschaftliche Forschungsanwendungen
N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has been extensively studied for its biological activities. It has been found to possess potent antifungal activity against various fungal strains, including Candida albicans and Aspergillus fumigatus. In addition, N-[3-ethoxy-4-(2-phenylethoxy)benzylidene]-4H-1,2,4-triazol-4-amine has been shown to exhibit significant antitumor activity against various cancer cell lines, including lung, breast, and colon cancer cells. It has also been found to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
1-[3-ethoxy-4-(2-phenylethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2/c1-2-24-19-12-17(13-22-23-14-20-21-15-23)8-9-18(19)25-11-10-16-6-4-3-5-7-16/h3-9,12-15H,2,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVEFZRAMXFRSMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C=NN=C2)OCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-ethoxy-4-(2-phenylethoxy)phenyl]-N-(1,2,4-triazol-4-yl)methanimine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

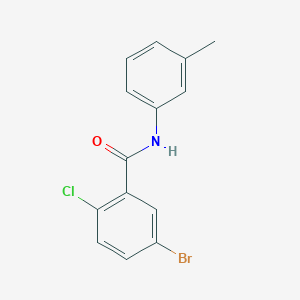
![4-[(3-cyclohexylpropanoyl)amino]benzoic acid](/img/structure/B5802585.png)
![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-benzylacetamide](/img/structure/B5802589.png)
![2-(4-tert-butylphenyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5802590.png)

![2-ethoxy-4-[2-(4-nitrophenyl)carbonohydrazonoyl]phenyl 2-iodobenzoate](/img/structure/B5802599.png)
![ethyl 4-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B5802610.png)
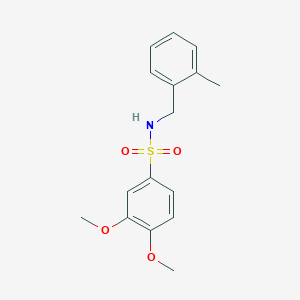
![[4-(1-naphthylmethoxy)phenyl]methanol](/img/structure/B5802636.png)
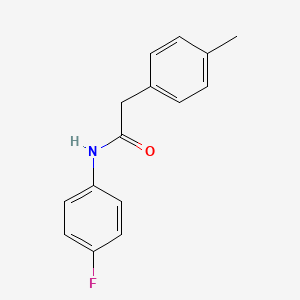
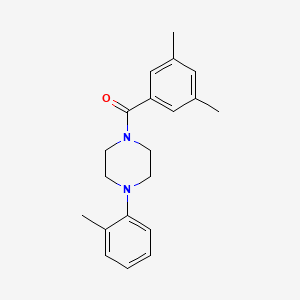
![2-[(cyclopropylcarbonyl)amino]-N-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5802664.png)
![4-nitrobenzaldehyde [1-(1,3-dioxo-2,3-dihydro-1H-inden-2-yl)ethylidene]hydrazone](/img/structure/B5802665.png)
